molecular formula C23H15FN2O3S B1663232 4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate CAS No. 844459-93-4

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate

Cat. No. B1663232
M. Wt: 418.4 g/mol
InChI Key: BZGQMGJZXODGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the family of oxadiazole derivatives that have been extensively studied for their pharmacological properties.

Scientific Research Applications

Computational and Pharmacological Potential

  • Computational and Pharmacological Evaluation : Research has demonstrated the potential of 1,3,4-oxadiazole derivatives, including those related to the compound of interest, in various pharmacological domains. These derivatives have been computationally modeled and evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Such studies provide foundational insights into the potential medical applications of these compounds (Faheem, 2018).

Anticancer Properties

  • Anticancer Evaluation : Investigations into 1,3,4-oxadiazole derivatives, closely related to the specified compound, have shown promising results in anticancer activities. These compounds were synthesized and evaluated using various techniques, demonstrating moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Anticonvulsant Activity

  • Anticonvulsant Pharmacophoric Model : A series of novel 1,3,4-oxadiazole derivatives were designed and synthesized based on a pharmacophoric model for anticonvulsant activity. These compounds showed significant potential in this area, providing a pathway for further research into related compounds for treating convulsive disorders (Rajak et al., 2010).

Optical and Thermal Properties

  • Optical and Thermal Properties Study : Research into novel heterocyclic compounds, including those similar to 4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate, has focused on their optical and thermal properties. These studies are crucial for understanding the practical applications of such compounds in various fields (Shruthi et al., 2019).

Synthesis and Characterization

  • Physical Properties of Novel Derivatives : The synthesis of novel 1,3,4-oxadiazole derivatives and their physical properties have been extensively studied. Such research is vital for understanding the compound's chemical behavior and potential applications (Alrazzak, 2018).

Copolymer Synthesis

  • New Copoly(arylene ether)s : Research into copolymers containing naphthalene or 1,3,4-oxadiazole units has provided valuable insights into the synthesis and characterization of materials with potentially unique properties. Such studies expand the understanding of polymeric materials and their applications (Bottino et al., 2003).

properties

CAS RN

844459-93-4

Product Name

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate

Molecular Formula

C23H15FN2O3S

Molecular Weight

418.4 g/mol

IUPAC Name

4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate

InChI

InChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2

InChI Key

BZGQMGJZXODGJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F

synonyms

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate
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4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate

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